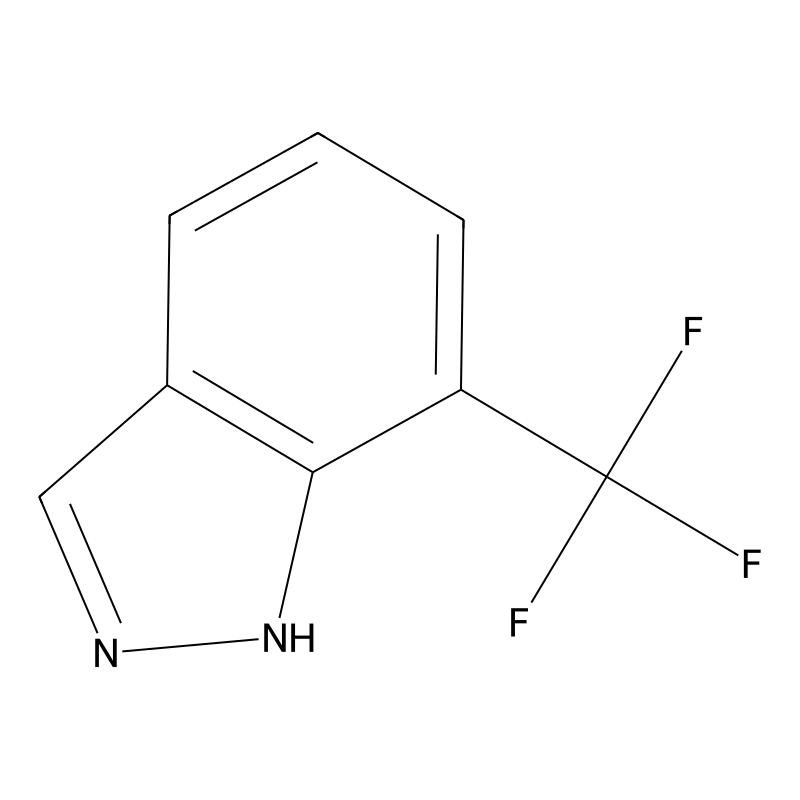7-(Trifluoromethyl)-1H-indazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Medicinal Chemistry
7-(Trifluoromethyl)-1H-indazole (7-TFI) is a heterocyclic scaffold explored in medicinal chemistry for its potential to modulate various biological activities. The trifluoromethyl group (-CF₃) on the 7th position enhances the molecule's lipophilicity, metabolic stability, and interaction with biomolecules, making it an attractive building block for drug discovery []. Studies have shown that 7-TFI derivatives exhibit promising properties for treating various diseases, including:
Cancer
7-TFI derivatives have been investigated for their antitumor properties. Some derivatives have shown activity against various cancer cell lines, including breast, lung, and colon cancer, by inhibiting cell proliferation and inducing apoptosis (programmed cell death) [, ].
Neurodegenerative diseases
7-TFI derivatives have been explored for their potential to treat neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. These derivatives may act by modulating neurotransmitter signaling pathways or protecting neurons from damage [, ].
Antibacterial and antifungal activities
Some 7-TFI derivatives have shown antibacterial and antifungal activity against various pathogens. This suggests their potential as novel therapeutic agents for treating infectious diseases [, ].
Material Science
-TFI has also been explored in material science applications due to its unique properties. These include:
Organic electronics
7-TFI derivatives have been incorporated into organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their ability to tune the electronic properties of these materials [].
Sensors
-TFI derivatives have been used to develop selective and sensitive sensors for the detection of various analytes, such as metal ions and explosives.
Research Tool
-TFI can also serve as a valuable research tool in various scientific disciplines. For example, it can be used as:
Fluorescent probe
-TFI derivatives can be modified to act as fluorescent probes for various biological processes, allowing researchers to study cellular events in real-time.
Ligand for protein interactions
-TFI derivatives can be designed to bind to specific proteins, aiding in the study of protein-protein interactions and the development of new drugs.
7-(Trifluoromethyl)-1H-indazole is a synthetic compound characterized by the presence of a trifluoromethyl group at the seventh position of the indazole ring. This compound has garnered attention due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The molecular formula for 7-(trifluoromethyl)-1H-indazole is , with a molecular weight of approximately 186.13 g/mol. Its structure features a bicyclic system consisting of a five-membered pyrazole ring fused to a benzene ring, which contributes to its stability and reactivity.
- Potential irritant: The trifluoromethyl group can be mildly irritating to the skin and eyes.
- Susceptibility to decomposition: The molecule might decompose under extreme heat or light conditions, potentially releasing harmful fumes.
- Nucleophilic Substitution: The trifluoromethyl group can act as a leaving group in nucleophilic substitution reactions, making it useful for further functionalization.
- Electrophilic Aromatic Substitution: The indazole moiety can undergo electrophilic substitution, allowing for the introduction of different substituents on the aromatic ring.
- Rearrangement Reactions: Under certain conditions, 7-(trifluoromethyl)-1H-indazole can rearrange to form different isomers or derivatives.
These reactions are crucial for developing derivatives with enhanced biological activity or different physical properties.
Research indicates that 7-(trifluoromethyl)-1H-indazole exhibits significant biological activity. It has been studied for its potential as an inhibitor of various enzymes and receptors, including:
- CYP1A2 Inhibition: This compound has shown inhibitory effects on cytochrome P450 1A2, which is involved in drug metabolism .
- Antimicrobial Properties: Some studies suggest that derivatives of 7-(trifluoromethyl)-1H-indazole possess antimicrobial activity, making them candidates for pharmaceutical applications .
- Anticancer Potential: Preliminary studies indicate that this compound may have anticancer properties, warranting further investigation into its mechanisms of action and efficacy.
The synthesis of 7-(trifluoromethyl)-1H-indazole typically involves several methods:
- Condensation Reactions: One common method involves the condensation of hydrazones with nitroaromatic compounds under basic conditions. This reaction often requires solvents like dimethylformamide and may utilize bases such as cesium carbonate .
- Trifluoromethylation Reactions: The introduction of the trifluoromethyl group can be achieved through specialized reagents like trifluoromethyl iodide or other trifluoromethylating agents, which react with indazole derivatives .
- Multi-step Synthesis: In some cases, a multi-step synthesis involving protection-deprotection strategies may be necessary to obtain pure 7-(trifluoromethyl)-1H-indazole.
7-(Trifluoromethyl)-1H-indazole has potential applications in various domains:
- Pharmaceutical Development: Due to its biological activity, this compound is being explored as a lead structure for developing new drugs targeting specific diseases.
- Material Science: The unique properties imparted by the trifluoromethyl group make it suitable for use in materials that require thermal stability and chemical resistance.
- Agricultural Chemistry: Its antimicrobial properties may also find applications in developing agrochemicals.
Interaction studies involving 7-(trifluoromethyl)-1H-indazole focus on its binding affinity and inhibition profiles against various biological targets:
- Enzyme Inhibition Studies: These studies assess how effectively the compound inhibits enzymes like cytochrome P450, which can inform its pharmacokinetic properties .
- Receptor Binding Studies: Investigations into how well the compound binds to specific receptors can elucidate its potential therapeutic effects.
These studies are essential for understanding the compound's mechanism of action and optimizing its efficacy in drug development.
Several compounds share structural similarities with 7-(trifluoromethyl)-1H-indazole. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 6-(Trifluoromethyl)-1H-indazole | 954239-22-6 | 0.95 |
| 5-(Trifluoromethyl)-1H-indazole | 885271-64-7 | 0.86 |
| 3-Bromo-6-(trifluoromethyl)-1H-indazole | 1000341-21-8 | 0.82 |
| 3-Iodo-6-(trifluoromethyl)-1H-indazole | 1000341-27-4 | 0.80 |
| 4-Bromo-5-(trifluoromethyl)-1H-indazole | 1428234-73-4 | 0.79 |
Uniqueness
The uniqueness of 7-(trifluoromethyl)-1H-indazole lies in its specific trifluoromethyl substitution pattern and its resultant biological activities. While other similar compounds may exhibit comparable structures, their differing substituents significantly influence their chemical reactivity and biological profiles.








